1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride
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Overview
Description
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally characterized by a pyridine ring with a positively charged nitrogen atom. This particular compound has a carboxymethyl group and a methylsulfanyl group attached to the pyridine ring, making it unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride typically involves the reaction of 4-(methylsulfanyl)pyridine with chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxymethyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Corresponding substituted pyridinium salts.
Scientific Research Applications
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-cancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride involves its interaction with cellular components. The positively charged pyridinium ion can interact with negatively charged cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can interfere with enzymatic pathways by binding to active sites and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Carboxymethyl)pyridinium chloride
- 4-(Methylsulfanyl)pyridine
- 1-(Hydroxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride
Uniqueness
1-(Carboxymethyl)-4-(methylsulfanyl)pyridin-1-ium chloride is unique due to the presence of both carboxymethyl and methylsulfanyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
189037-70-5 |
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Molecular Formula |
C8H10ClNO2S |
Molecular Weight |
219.69 g/mol |
IUPAC Name |
2-(4-methylsulfanylpyridin-1-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C8H9NO2S.ClH/c1-12-7-2-4-9(5-3-7)6-8(10)11;/h2-5H,6H2,1H3;1H |
InChI Key |
JBWKHBSBJBYSRI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=[N+](C=C1)CC(=O)O.[Cl-] |
Origin of Product |
United States |
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